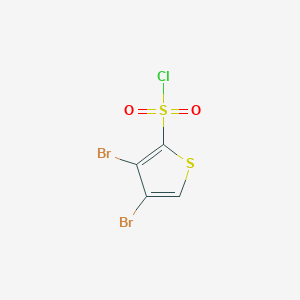

3,4-dibromothiophene-2-sulfonyl Chloride

Übersicht

Beschreibung

3,4-Dibromothiophene-2-sulfonyl Chloride is a chemical compound that has attracted attention in both research and industry due to its unique properties that make it suitable for a variety of applications. It is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells .

Synthesis Analysis

3,4-Dibromothiophene is used in the synthesis of thiophene-estrogen receptor ligands . It is also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .Molecular Structure Analysis

The molecular weight of this compound is 340.44 . The InChI code is 1S/C4HBr2ClO2S2/c5-2-1-3 (6)10-4 (2)11 (7,8)9/h1H .Physical and Chemical Properties Analysis

3,4-Dibromothiophene is a clear colorless to yellow liquid . The refractive index is 1.640 . The boiling point is 221-222 °C and the melting point is 4-5 °C . The density is 2.188 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Transformation and Synthesis

Regiospecific Silylation : 3,4-Dibromothiophene-2-sulfonyl Chloride is involved in the regiospecific silylation of 2,5-dibromothiophene. This process, as demonstrated by Lukevics et al. (2001), yields compounds like 3,5-dibromo-2-trimethylsilylthiophene depending on the reagents used. These compounds are confirmed through further chemical transformations and characterized by various NMR techniques and X-ray analysis (Lukevics et al., 2001).

Reactions with Chlorosulfonic Acid : The compound reacts with chlorosulfonic acid, as explored by Rozentsveig et al. (2007). This reaction leads to the formation of stable thiophenesulfonamides, highlighting its role in synthesizing diverse chemical structures (Rozentsveig et al., 2007).

Synthesis of Disubstituted 1,3-Oxazolidin-2-ones : Holte et al. (1998) used polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This solid-phase synthesis approach is significant for producing compounds with antibacterial activity (Holte et al., 1998).

Safety and Hazards

3,4-Dibromothiophene causes severe skin burns and eye damage . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

3,4-Dibromothiophene-2-sulfonyl Chloride is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells . It is also used in the synthesis of supercapacitors for use as charge storage applications . These applications suggest potential future directions in the fields of medical research and energy storage.

Eigenschaften

IUPAC Name |

3,4-dibromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYJMFARDELRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

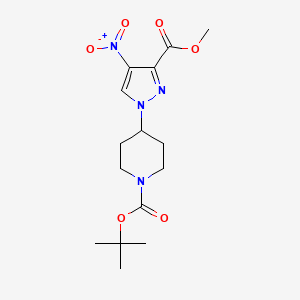

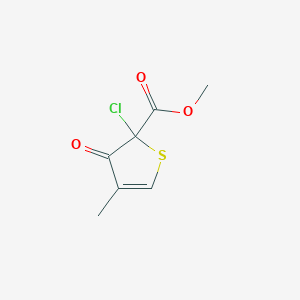

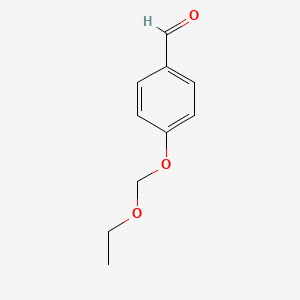

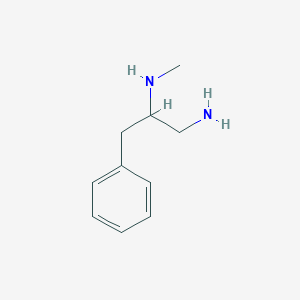

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3229407.png)

![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)